

Introduction: The Critical Role of Solubility for a Key Building Block

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Compound of Interest

Compound Name: *Boc-d-n-me-phg-oh*

Cat. No.: B1366703

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N-tert-butoxycarbonyl-N-methyl-D-phenylglycine (**Boc-D-N-Me-Phg-OH**) is a non-proteinogenic, or "unnatural," amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery.^{[1][2]} Its unique structure, featuring a phenyl group on the α -carbon and an N-methylated backbone, allows for the creation of peptides and peptidomimetics with enhanced proteolytic stability and controlled conformations.^{[1][3]} The tert-butoxycarbonyl (Boc) group provides stable, yet readily cleavable, protection of the amino function, making it highly suitable for Solid-Phase Peptide Synthesis (SPPS).^{[1][4]}

The success of synthesizing, purifying, and formulating novel drug candidates hinges on the physicochemical properties of its constituent parts. Among these, solubility is a paramount parameter.^{[5][6]} For a synthetic building block like **Boc-D-N-Me-Phg-OH**, solubility dictates the choice of reaction solvents, influences coupling efficiency in peptide synthesis, and is a critical factor in developing purification and isolation protocols. An in-depth understanding of its solubility profile is therefore not merely academic; it is a prerequisite for efficient and successful drug development.^[7]

This guide provides a comprehensive technical overview of the solubility of **Boc-D-N-Me-Phg-OH**, grounded in its molecular structure, the principles of physical chemistry, and established methodologies for solubility determination.

Physicochemical Profile of **Boc-D-N-Me-Phg-OH**

The solubility of a compound is intrinsically linked to its molecular structure. The structure of **Boc-D-N-Me-Phg-OH** contains distinct regions of varying polarity, which govern its interaction

with different solvents.

- **Hydrophobic Moieties:** The large, nonpolar tert-butoxycarbonyl (Boc) group and the aromatic phenyl ring are the dominant features of the molecule. These groups render the compound significantly hydrophobic, predicting poor solubility in polar protic solvents like water.[2][8]
- **Polar Moiety:** The carboxylic acid (-COOH) group is the primary polar, hydrophilic center. It is capable of hydrogen bonding, but its influence is often outweighed by the larger hydrophobic regions. However, its acidic nature means it can be deprotonated to form a highly polar carboxylate salt (-COO⁻), a feature that can be exploited to modulate solubility.
- **N-Methyl Group:** The methyl group on the amide nitrogen further increases the steric bulk and slightly enhances the lipophilic character of the molecule.

A summary of its key physical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[3][9]
Molecular Weight	265.3 g/mol	[3]
Appearance	White to off-white solid/powder	[3]
General Nature	Hydrophobic protected amino acid	[8]

Solubility Profile: A Qualitative Overview

While precise quantitative solubility data (e.g., in mg/mL) for **Boc-D-N-Me-Phg-OH** is not extensively published, a robust qualitative profile can be established based on its structural analogues (Boc-Phg-OH and Boc-DL-Phg-OH) and fundamental chemical principles.[2][8][10] The general rule of "like dissolves like" is the guiding principle for predicting its solubility.[11]

The compound's predominantly hydrophobic nature dictates its solubility in organic solvents.

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Aprotic	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)	Soluble	These solvents can effectively solvate both the nonpolar regions and the polar carboxylic acid group. [8]
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble	Effective at dissolving the large hydrophobic portions of the molecule.[10]
Ethers & Esters	Ethyl Acetate, Tetrahydrofuran (THF)	Soluble	Intermediate polarity suitable for solvating the overall molecule. [8][10]
Ketones	Acetone	Soluble	A polar aprotic solvent capable of dissolving the compound.[10]
Polar Protic	Water, Methanol, Ethanol	Insoluble to Very Sparingly Soluble	The strong hydrogen-bonding network of water cannot effectively overcome the large nonpolar surface area.[2][8]
Nonpolar	Hexanes, Toluene	Sparingly Soluble to Insoluble	While matching the nonpolar character of the Boc and phenyl groups, these solvents are poor at solvating the polar carboxylic acid.

Key Factors Influencing Solubility

Several experimental conditions can be adjusted to manipulate and optimize the solubility of **Boc-D-N-Me-Phg-OH**.

- Temperature: For most solid solutes, solubility increases with temperature.[12][13] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces within the solvent. When experiencing solubility issues, gentle warming (e.g., to 30-40°C) can be an effective strategy, though care must be taken to avoid thermal degradation of the Boc-protecting group.[8]
- pH: The pH of an aqueous medium has the most dramatic effect on the solubility of this compound. The carboxylic acid group has an estimated pKa in the range of 3-5.
 - At acidic pH ($\text{pH} < \text{pKa}$): The carboxylic acid remains protonated (-COOH), and the molecule is neutral and hydrophobic, resulting in very low aqueous solubility.
 - At basic pH ($\text{pH} > \text{pKa}$): The carboxylic acid is deprotonated to form the corresponding carboxylate salt (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and thereby enhancing its solubility in water and other polar solvents. This principle is commonly used in extraction and purification workflows.
- Solvent Quality: The purity of the solvent is critical. The presence of impurities, particularly water in anhydrous organic solvents, can significantly reduce the solubility of hydrophobic compounds like **Boc-D-N-Me-Phg-OH**.[8] Using high-purity, anhydrous-grade solvents is essential for reproducible results.
- Co-Solvent Systems: If solubility in a primary solvent is limited, the use of a co-solvent system can be highly effective. For instance, if the compound is only sparingly soluble in Dichloromethane (DCM), adding a small percentage (e.g., 5-10% v/v) of a stronger, more polar aprotic solvent like Dimethylformamide (DMF) can significantly enhance overall solubility.[8]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate and reproducible quantitative solubility data, a validated experimental protocol is necessary. The Saturation Shake-Flask Method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[5][14]

Objective

To determine the equilibrium solubility of **Boc-D-N-Me-Phg-OH** in a selected solvent at a specified temperature.

Materials

- **Boc-D-N-Me-Phg-OH** (high purity)
- Selected solvent (e.g., Ethyl Acetate, HPLC grade)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

- Preparation of the Suspension:
 - Add an excess amount of solid **Boc-D-N-Me-Phg-OH** to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid remains in equilibrium with the solution.[14]
 - Record the mass of the added solid.
 - Add a known volume of the selected solvent to the vial.
- Equilibration:

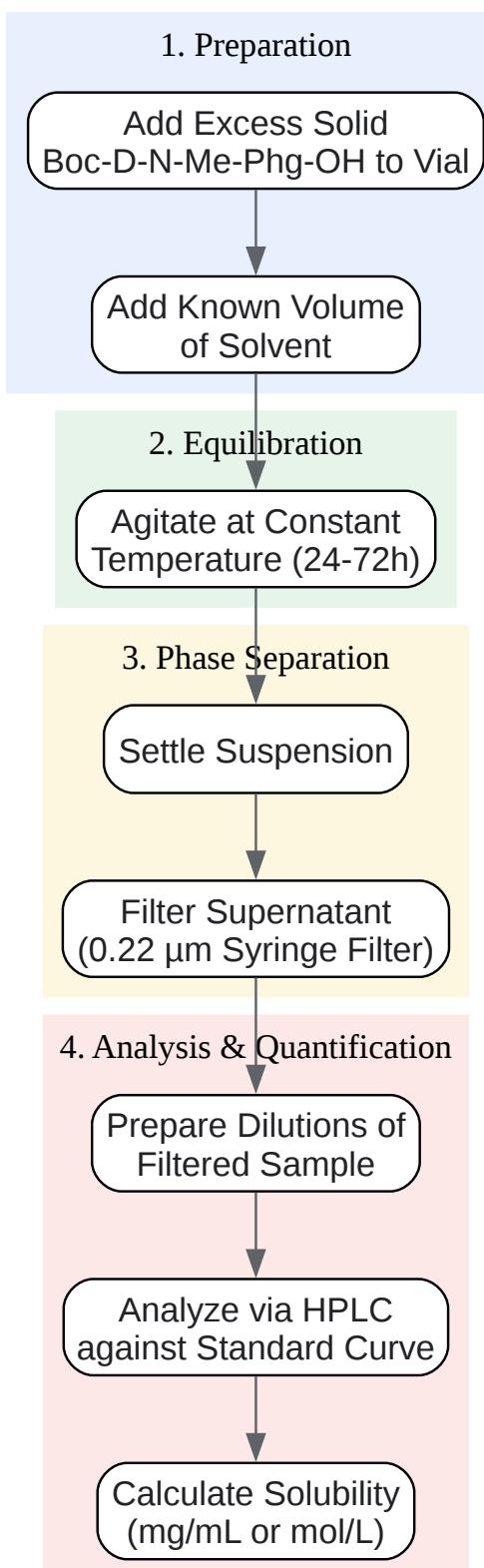
- Securely cap the vial to prevent solvent evaporation.
- Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. The agitation ensures a uniform suspension and maximizes the surface area for dissolution.
- Allow the system to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[14] The point of equilibrium is confirmed when solubility measurements from consecutive time points (e.g., 24h and 48h) are identical.

- Phase Separation:
 - Once equilibrated, remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.
 - Carefully draw the supernatant (the saturated solution) into a syringe.
 - Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
- Quantification:
 - Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase for analysis.
 - Analyze the diluted sample by a validated HPLC method. HPLC is preferred over simple spectrophotometry as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[14]
 - Determine the concentration of **Boc-D-N-Me-Phg-OH** in the sample by comparing its peak area to a standard curve prepared from known concentrations of the compound.
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.

- Express the final solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.



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Workflow for Shake-Flask Solubility Determination.

Conclusion

Boc-D-N-Me-Phg-OH is a hydrophobic molecule with solubility characteristics dominated by its bulky, nonpolar Boc and phenyl groups. It is readily soluble in a range of common polar aprotic and chlorinated organic solvents but is practically insoluble in water. This solubility profile can be effectively manipulated by changes in temperature, pH, and the use of co-solvent systems. For researchers and drug development professionals, a thorough understanding of these properties is essential for optimizing synthetic protocols, developing robust purification methods, and advancing the development of novel peptide-based therapeutics. The standardized shake-flask method, coupled with HPLC analysis, provides a reliable means of obtaining the precise, quantitative solubility data required for these critical applications.

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